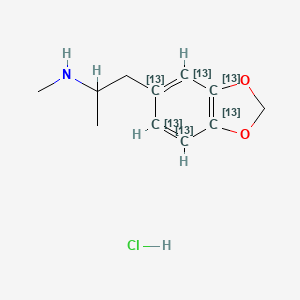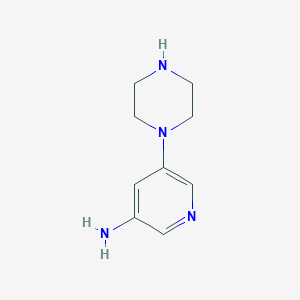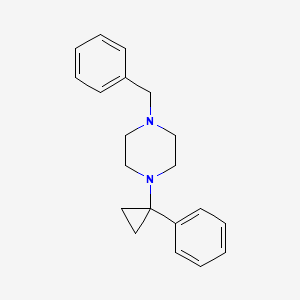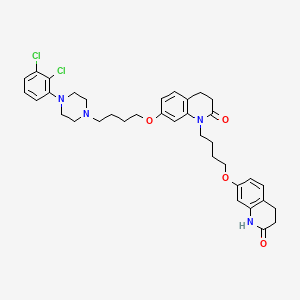
Aripiprazole impurity 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aripiprazole impurity 4: is a chemical compound that is often encountered as a byproduct during the synthesis of aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . The presence of impurities in pharmaceutical compounds is a critical aspect of drug development and quality control, as they can affect the safety and efficacy of the final product .
準備方法
Synthetic Routes and Reaction Conditions: Aripiprazole impurity 4 is typically formed during the synthesis of aripiprazole. The synthesis of aripiprazole involves the coupling of 1-(2,3-dichlorophenyl)piperazine with compounds that are derivatives of 3,4-dihydroquinolin-2(1H)-one . The reaction conditions often include the use of solvents like acetonitrile and reagents such as orthophosphoric acid .
Industrial Production Methods: In industrial settings, the production of aripiprazole and its impurities is monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The separation of aripiprazole and its impurities is achieved using a gradient mobile phase consisting of phosphate buffer and acetonitrile .
化学反応の分析
Types of Reactions: Aripiprazole impurity 4 can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives .
科学的研究の応用
Aripiprazole impurity 4 has several applications in scientific research:
作用機序
it is known that aripiprazole itself functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . The impurity may share some structural similarities with aripiprazole, potentially influencing its interaction with these receptors .
類似化合物との比較
- Aripiprazole impurity F
- Aripiprazole impurity G
- Aripiprazole impurity H
Comparison: Aripiprazole impurity 4 is unique in its specific structure and formation pathway during the synthesis of aripiprazole. While other impurities like impurity F, G, and H may share some structural similarities, each impurity has distinct properties and potential effects . The uniqueness of this compound lies in its specific formation conditions and its role in the overall impurity profile of aripiprazole .
特性
分子式 |
C36H42Cl2N4O4 |
|---|---|
分子量 |
665.6 g/mol |
IUPAC名 |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C36H42Cl2N4O4/c37-30-6-5-7-32(36(30)38)41-20-18-40(19-21-41)16-1-3-22-46-29-13-9-27-11-15-35(44)42(33(27)25-29)17-2-4-23-45-28-12-8-26-10-14-34(43)39-31(26)24-28/h5-9,12-13,24-25H,1-4,10-11,14-23H2,(H,39,43) |
InChIキー |
KPJGTZFMHRJHQT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3C(=O)CCC4=C3C=C(C=C4)OCCCCN5CCN(CC5)C6=C(C(=CC=C6)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


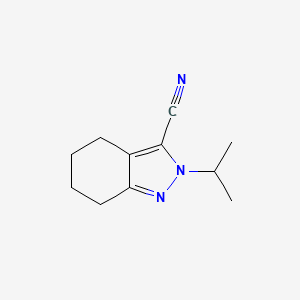
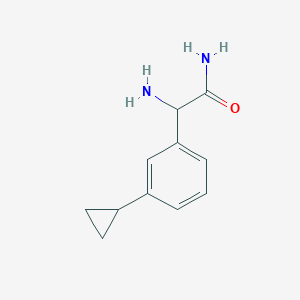


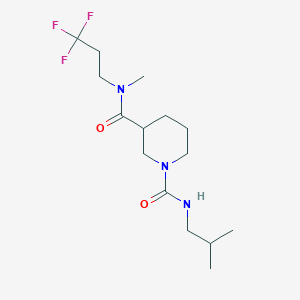
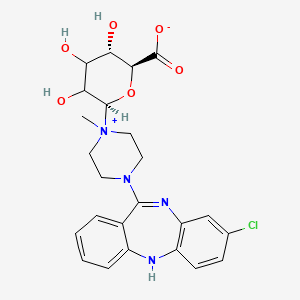
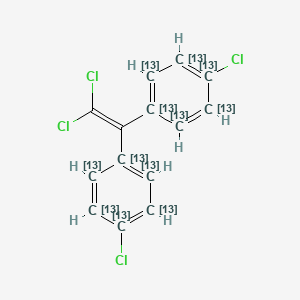
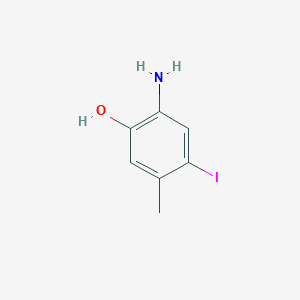
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)

